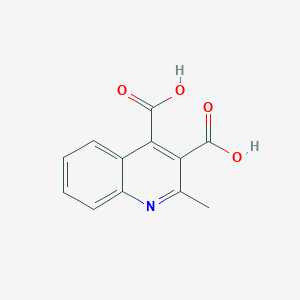

2-Methylquinoline-3,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-6-9(11(14)15)10(12(16)17)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGFRFCKVQNHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350701 | |

| Record name | 2-methylquinoline-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88344-65-4 | |

| Record name | 2-methylquinoline-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3,4-quinolinedicarboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylquinoline 3,4 Dicarboxylic Acid and Analogues

Direct Synthetic Routes to 2-Methylquinoline-3,4-dicarboxylic acid

Direct synthesis aims to construct the target molecule in a single or a few straightforward steps from readily available precursors.

A practical and convenient one-step procedure for synthesizing quinoline-3,4-dicarboxylate derivatives involves the reaction of isatins with β-keto esters, such as methyl acetoacetate, in the presence of an acid catalyst like sulfuric acid. researchgate.net This approach is a variation of the Pfitzinger reaction. The reaction proceeds through an acid-catalyzed ring-opening of isatin (B1672199), followed by a condensation reaction with the enol form of methyl acetoacetate. Subsequent cyclization and dehydration yield the quinoline (B57606) ring. The ester groups can then be hydrolyzed to the corresponding dicarboxylic acid. This method is noted for its high conversion rates and relatively short reaction times. researchgate.net

A plausible mechanism involves the hydrolysis of isatin under acidic or basic conditions to form isatinic acid (2-aminophenylglyoxylic acid). This intermediate then undergoes a condensation reaction with the active methylene (B1212753) group of methyl acetoacetate. The resulting adduct cyclizes and eliminates water to form the final aromatic quinoline ring system.

The synthesis of substituted analogues often employs modified classical reactions, such as the Doebner or Skraup reactions, starting with appropriately substituted precursors. For instance, the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives has been successfully achieved using a one-step Doebner reaction. nih.gov This involves refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471) (4-methoxyaniline) in ethanol (B145695). nih.gov

To obtain the specific target of 6-methoxy-2-methylquinoline-3,4-dicarboxylic acid, one would adapt a Pfitzinger-type synthesis. This would involve the reaction of 5-methoxyisatin (B1196686) with a reactant that can provide the 2-methyl and 3-carboxy functionalities, such as methyl acetoacetate. The resulting 6-methoxy-2-methylquinoline-4-carboxylate-3-carboxylate ester could then be hydrolyzed to the desired dicarboxylic acid.

Another approach involves a multi-step synthesis starting from 4-methoxyaniline. This can be converted to 4-chloro-6-methoxy-2-methyl-3-nitroquinoline through cyclization, nitration, and chlorination steps. atlantis-press.com Subsequent chemical transformations would be required to convert the nitro and chloro groups into carboxylic acids. A general synthesis for 6-methoxyquinoline (B18371) itself can be achieved via the Skraup reaction, reacting p-methoxyaniline with glycerol, sulfuric acid, and an oxidizing agent like p-methoxy nitrobenzene. google.com

Classical Quinoline Synthesis Adaptations for Quinoline Dicarboxylic Acid Scaffolds

Classical methods like the Pfitzinger and Doebner reactions are versatile and can be adapted to produce a wide array of quinoline derivatives, including those with dicarboxylic acid functionalities.

The Pfitzinger reaction is a fundamental method for producing quinoline-4-carboxylic acids by reacting isatin or substituted isatins with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the hydrolysis of the isatin amide bond by a base (e.g., potassium hydroxide) to yield a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound, such as a ketone or aldehyde, to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization followed by dehydration to afford the final quinoline-4-carboxylic acid. wikipedia.org

This reaction is highly adaptable for creating substituted quinolines. For example, using α-keto acids or esters as the carbonyl component can lead to the formation of quinoline-3,4-dicarboxylic acid derivatives. researchgate.net The choice of substituted isatins and carbonyl compounds allows for extensive control over the final substitution pattern on the quinoline ring. nih.gov However, a limitation of the traditional Pfitzinger reaction is its use of strong basic conditions, which may not be compatible with sensitive functional groups on the starting materials. nih.gov To address this, milder variations have been developed, for instance, using TMSCl as a mediator, which allows for a one-step cyclization and esterification process. thieme-connect.com

The Doebner reaction is another classical route, typically involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.org The reaction is a valuable alternative to the Pfitzinger synthesis, particularly because it accommodates a wider variety of substituted anilines. nih.gov The mechanism is thought to proceed either through an initial aldol (B89426) condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or through the initial formation of a Schiff base between the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

Recent studies have uncovered that the order of reactant mixing can significantly influence the reaction's outcome. sci-hub.se A notable finding is the formation of 2-methylquinoline-4-carboxylic acid derivatives as by-products, or even main products, when an aromatic amine and pyruvic acid are reacted in the absence of an aldehyde. sci-hub.se This occurs through the self-condensation of pyruvic acid followed by reaction with the aniline. The oxidation of the intermediate dihydroquinoline to the final quinoline product is believed to involve hydrogen transfer to an imine, which acts as the hydrogen acceptor. nih.gov

It has been reported that the Doebner reaction can fail with certain substrates, such as 2-chloro-5-aminopyridine, where cyclization may occur at the amino group instead of the benzene (B151609) ring, leading to pyrrolidine (B122466) derivatives. wikipedia.org

Regioselectivity in the Doebner reaction, a subset of the broader Skraup-Doebner-Von Miller synthesis, is a critical consideration. acs.org The traditional outcome is a 2-substituted quinoline, resulting from a 1,4-addition of the aniline to an α,β-unsaturated carbonyl intermediate. acs.org However, reversals in this regiochemistry have been observed under certain conditions, such as in refluxing trifluoroacetic acid (TFA), which can lead to 4-substituted quinolines via a proposed 1,2-addition mechanism. acs.orgfigshare.com

Steric factors play a significant role in the reaction's efficiency and regioselectivity. youtube.com Anilines with ortho substituents generally show lower reactivity compared to those with meta or para substituents due to steric hindrance. nih.gov This hindrance can impede the initial formation of the imine or the subsequent cyclization step. youtube.com Research has shown that ring closure preferentially occurs at the position with less steric hindrance, a key factor in predicting the structure of the final product. sci-hub.se While electronic effects of substituents on the aniline are a factor, modern protocols using catalysts like BF₃·THF have been developed to minimize their impact, allowing for good yields with both electron-donating and electron-withdrawing groups. nih.govacs.org

Doebner Reaction Modifications and By-Product Formation Pathways

Influence of Reactant Mixing Order

In the synthesis of quinoline derivatives, particularly in multi-component reactions like the Doebner reaction, the sequence in which reactants are introduced can be a critical parameter that dictates the final product structure. Research into the Doebner reaction, which typically involves an aromatic amine, an aldehyde, and pyruvic acid, has revealed that the formation of 2-methylquinoline-4-carboxylic acid derivatives can occur as by-products. sci-hub.se

The order of mixing the reactants plays a pivotal role in determining the reaction pathway. sci-hub.se For instance, in a synthesis targeting a 2-substituted quinoline-4-carboxylic acid, the intended pathway involves the reaction between pyruvic acid and the aldehyde first, followed by the addition of the aromatic amine. sci-hub.se However, if the aromatic amine and pyruvic acid are allowed to react in ethanol without the presence of an aldehyde, a different product, namely a 2-methylquinoline-4-carboxylic acid derivative, is formed. sci-hub.se This suggests that the initial condensation between the amine and pyruvic acid can lead to a self-condensation and cyclization pathway that results in the 2-methyl substituted quinoline. This finding underscores the importance of controlling the reaction sequence to selectively synthesize the desired quinoline scaffold and avoid unintended side products. sci-hub.se

Friedländer Synthesis Considerations for Related Quinoline Structures

The Friedländer synthesis is a fundamental and widely utilized method for constructing the quinoline ring system. In its general form, the reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. organicreactions.orgorganic-chemistry.org The reaction is typically catalyzed by either an acid or a base. organicreactions.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.org

Aldol Condensation First: The reaction initiates with an aldol-type addition between the 2-amino-substituted carbonyl compound and the enolate of the second carbonyl component. The resulting aldol adduct then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to form the quinoline ring. wikipedia.org

Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aromatic amine and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type condensation, where the enolizable α-carbon of the ketone portion attacks the imine carbon, leading to cyclization and subsequent dehydration to yield the final quinoline product. wikipedia.org

This method is highly versatile for producing a wide array of substituted quinolines, as the choice of starting materials directly translates into the substitution pattern of the product. Various catalysts, including mineral acids, Lewis acids like neodymium(III) nitrate, and iodine, have been employed to facilitate the reaction, often improving yields and reaction times. organic-chemistry.orgwikipedia.org

Advanced Reaction Protocols for Functionalized 2-Methylquinoline-3,4-dicarboxylates

Olefination Reactions for (E)-Diethyl 2-Styrylquinoline-3,4-dicarboxylates

A key functionalization of the 2-methylquinoline (B7769805) scaffold is the conversion of the methyl group into a styryl moiety through olefination. This transformation is particularly relevant for producing (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. The most direct method for this conversion is the reaction of diethyl 2-methylquinoline-3,4-dicarboxylate with various aromatic aldehydes. rsc.org This reaction extends the conjugation of the quinoline system and introduces significant structural diversity, which is valuable in medicinal chemistry. rsc.org

In line with the principles of green chemistry, catalyst-free methods for the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates have been developed. One successful approach utilizes a deep eutectic solvent (DES) as the reaction medium. rsc.org Specifically, a mixture of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid (LTA) has been employed as an inexpensive, non-toxic, and reusable medium for the direct olefination of diethyl 2-methylquinoline-3,4-dicarboxylate with aromatic aldehydes. rsc.org

This method offers several advantages, including mild reaction conditions, simple experimental procedures, and the avoidance of hazardous catalysts or volatile organic solvents. rsc.org The DES itself acts as a mildly acidic medium, promoting the reaction. The recyclability of the DMU/LTA solvent has been demonstrated, although a decrease in yield may be observed after several cycles. rsc.org The reaction accommodates a range of substituted aromatic aldehydes, providing the corresponding 2-styrylquinoline (B1231325) products in satisfactory to good yields. rsc.org

Table 1: Synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates (3b-o) via Catalyst-Free Olefination

| Product | Ar (Aromatic Aldehyde) | Yield (%) |

| 3b | 4-CH₃C₆H₄ | 86 |

| 3c | 4-FC₆H₄ | 81 |

| 3d | 4-ClC₆H₄ | 79 |

| 3e | 4-BrC₆H₄ | 75 |

| 3f | 2-ClC₆H₄ | 72 |

| 3g | 2,4-diClC₆H₄ | 68 |

| 3h | 4-NO₂C₆H₄ | 61 |

| 3i | 4-N(CH₃)₂C₆H₄ | 82 |

| 3j | 4-OCH₃C₆H₄ | 85 |

| 3k | 3,4-diOCH₃C₆H₄ | 78 |

| 3l | 3,4,5-triOCH₃C₆H₄ | 76 |

| 3m | 3-Br-4-OH-5-OCH₃C₆H₄ | 65 |

| 3n | Thiophen-2-yl | 73 |

| 3o | Pyridin-4-yl | 69 |

Data sourced from reference rsc.org.

The olefination reaction to form 2-styrylquinolines from 2-methylquinolines and aromatic aldehydes is best described as a Knoevenagel-type condensation. rsc.orgorganicreactions.org The Knoevenagel condensation is a nucleophilic addition reaction involving a compound with an active methylene group and a carbonyl compound, typically catalyzed by a weak base. thermofisher.comdcu.ie

In this specific pathway, the 2-methyl group of the quinoline derivative serves as the active methylene component. The presence of the electron-withdrawing quinoline ring and the adjacent carboxylate groups increases the acidity of the methyl protons. The basic component of the reaction medium, or a catalyst, facilitates the deprotonation of the methyl group to form a carbanion. dcu.ie This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, the (E)-diethyl 2-styrylquinoline-3,4-dicarboxylate. rsc.orgthermofisher.com This approach is considered more straightforward and efficient compared to alternatives like Wittig reactions. rsc.org

Metal-Free Cyclization Strategies for Quinoline Derivatives

The development of metal-free synthetic routes is a significant goal in organic synthesis to avoid metal contamination in products and reduce environmental impact. Several metal-free strategies for the cyclization step in quinoline synthesis have been reported.

One notable method involves an iodine-mediated decarboxylative cyclization. This approach utilizes α-amino acids and 2-methyl quinolines to afford imidazo[1,5-a]quinolines, demonstrating a metal-free C-N and C-C bond formation strategy. nih.gov Another strategy employs a tandem cyclization of 2-styrylanilines with 2-methylquinolines, catalyzed by iodide, to form functionalized quinoline derivatives. This protocol features the direct functionalization of C(sp³)–H bonds under mild, metal-free conditions. nih.govacs.org

Furthermore, a transition-metal-free method for constructing 3-substituted or 3,4-disubstituted quinolines has been developed using readily available N,N-dimethyl enaminones and o-aminobenzyl alcohols. frontiersin.org The reaction proceeds via a direct oxidative cyclocondensation, promoted by an acid like TsOH and an oxidant such as K₂S₂O₈, involving a transamination, intramolecular cyclization, and subsequent oxidative aromatization. frontiersin.org Additionally, a one-pot protocol for synthesizing quinoline-2,4-dicarboxylate scaffolds from aryl amines and dialkyl acetylenedicarboxylates has been achieved using molecular iodine as a catalyst, which represents an efficient metal-free alternative. nih.gov

Multi-component Reaction Approaches to Quinoline Dicarboxylic Acids

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as quinoline derivatives, in a single step from three or more starting materials. These reactions are valued for their atom economy and ability to generate structural diversity. Key MCRs for synthesizing the quinoline carboxylic acid scaffold include the Doebner and Pfitzinger reactions.

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. sci-hub.sewikipedia.org This three-component reaction is a versatile method for accessing a range of substituted quinoline-4-carboxylic acids. wikipedia.org The reaction mechanism is believed to proceed either through an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or via the formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org The order of reactant mixing and the nature of the substituents on the aniline can influence the reaction's outcome and product distribution. sci-hub.se

The Pfitzinger reaction is another fundamental MCR that synthesizes quinoline-4-carboxylic acids. wikipedia.orgnih.gov This reaction utilizes isatin and a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The reaction begins with the basic hydrolysis of isatin's amide bond to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the ketone or aldehyde to form an imine, which then cyclizes and dehydrates to create the quinoline ring. wikipedia.org The Pfitzinger reaction is a reliable method, and variations like the Halberkann variant, which uses N-acyl isatins, can produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Synthetic Routes to Key Intermediates and Related Carboxylic Acid Analogues

The synthesis of the title compound, this compound, relies on the availability of key intermediates and analogues. The preparation of these related structures provides insight into the broader synthetic landscape of quinoline carboxylic acids.

The synthesis of 2-methylquinoline-3-carboxylic acid and its derivatives often starts from precursors like 2-chloroquinoline-3-carbaldehydes, which can be prepared from acetanilides using the Vilsmeier complex. These aldehydes can then be oxidized to the corresponding 2-chloroquinoline-3-carboxylic acids. tandfonline.com Subsequent hydrolysis of the 2-chloro derivative, for instance by heating in aqueous acetic acid, yields 2-oxo-1,2-dihydroquinoline-3-carboxylic acids. tandfonline.com Alternatively, the 2-chloro group can be substituted, such as with an amino group, by reacting with aqueous ammonia (B1221849) at high temperatures to give 2-aminoquinoline-3-carboxylic acids. tandfonline.com Another approach involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis, to produce bisquinoline systems containing the quinoline-3-carboxylic acid moiety. researchgate.net

The synthesis of 2-methylquinoline-4-carboxylic acid derivatives is well-established through classic named reactions.

The Doebner reaction provides a direct route. In a variation of the classic Doebner reaction, it has been found that simply stirring an aromatic amine with two stoichiometric equivalents of pyruvic acid in ethanol can produce 2-methylquinoline-4-carboxylic acids. sci-hub.seresearchgate.net This process is particularly effective with anilines bearing electron-donating groups and is noted to be regioselective. sci-hub.setandfonline.com The proposed mechanism involves the condensation of two pyruvic acid molecules, followed by a 1,4-addition of the aromatic amine, cyclization, and finally decarboxylation to yield the product. researchgate.net

The Pfitzinger reaction is another cornerstone for synthesizing these derivatives. The condensation of isatin with a compound containing an active methylene group, such as acetone, in a strongly alkaline medium like potassium hydroxide, yields 2-methylquinoline-4-carboxylic acid. sciencemadness.orgjocpr.com Microwave-assisted Pfitzinger reactions have also been developed, for example, by reacting isatin with substituted acetophenones to produce 2-arylquinoline-4-carboxylic acids. nih.gov

Table 1: Pfitzinger Reaction for 2-Methylquinoline-4-carboxylic Acid Derivatives

| Ketone Reactant | Isatin Derivative | Product |

| Acetone | Isatin | 2-Methylquinoline-4-carboxylic acid sciencemadness.orgui.ac.id |

| 4'-Substituted Acetophenones | Isatin | 2-(4-Substituted-phenyl)quinoline-4-carboxylic acids nih.govnih.gov |

| 4'-Bromopropiophenone | 5-Substituted Isatins | 2-(4-Bromophenyl)-3-methyl-6-substituted-quinoline-4-carboxylic acids |

The introduction of hydroxyl groups and other substituents onto the quinoline carboxylic acid framework is crucial for modifying the chemical properties of these compounds.

One method for preparing hydroxylated analogues is a variation of the Pfitzinger reaction. The Halberkann variant, which employs N-acyl isatins, reacts with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org A process for preparing 2-methyl-3-hydroxyquinoline-4-carboxylic acids involves condensing isatin or the calcium salt of isatic acid with compounds like bromacetone or iodoacetone (B1206111) in the presence of a base such as milk of lime. google.com

Furthermore, 2-aryl-3-hydroxyquinoline-4-carboxylic acids have been synthesized, demonstrating methods for introducing both aryl and hydroxyl groups. researchgate.net A general and modern approach for hydroxylation involves the organocatalytic meta-C–H hydroxylation of quinoline N-oxides, which can be performed on a gram scale. acs.org

Chemical Transformations and Reaction Mechanisms of 2 Methylquinoline 3,4 Dicarboxylic Acid and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The reactivity of the quinoline core in 2-Methylquinoline-3,4-dicarboxylic acid towards substitution reactions is dictated by the electronic nature of its constituent rings and the influence of its substituents. The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, while the benzene (B151609) ring is comparatively electron-rich. researchgate.net This electronic disparity governs the preferred sites of electrophilic and nucleophilic attack.

Generally, electrophilic substitution on the quinoline ring occurs preferentially on the electron-rich benzene portion, typically at positions 5 and 8. researchgate.netresearchgate.net The presence of the methyl group at C2 and the two electron-withdrawing carboxylic acid groups at C3 and C4 significantly influences this reactivity. The carboxylic acid groups strongly deactivate the pyridine ring, further favoring electrophilic attack on the benzo-ring.

Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic substitution, which characteristically occurs at positions 2 and 4. researchgate.netcutm.ac.inquimicaorganica.org In the case of this compound, these positions are already substituted. However, derivatives where a leaving group is present at these positions would be expected to undergo nucleophilic substitution readily. For instance, 2-chloro and 4-chloroquinolines are known to react with various nucleophiles. mdpi.comresearchgate.net The reactivity at position 2 can be slightly lower than at position 4 due to steric hindrance from the nitrogen's lone pair. quimicaorganica.org The mechanism for these substitutions typically proceeds through a stable addition-elimination intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org

Oxidation and Reduction Pathways of Quinoline Derivatives

The quinoline nucleus can undergo both oxidation and reduction, leading to a variety of useful derivatives.

Formation of Quinoline N-oxides

The nitrogen atom in the quinoline ring can be readily oxidized to form a quinoline N-oxide. researchgate.net This transformation is typically achieved using peroxycarboxylic acids. researchgate.net The formation of the N-oxide has profound effects on the reactivity of the quinoline ring system. It activates the C2 and C8 positions for functionalization and can serve as a directing group in various C-H activation reactions. researchgate.net Furthermore, quinoline N-oxides are valuable intermediates themselves and can be transformed into other derivatives, such as 2-quinolinones, through light-induced rearrangements or other methods. mdpi.comrsc.org A recent palladium-catalyzed reaction demonstrated the use of the N-oxide as a weak directing group to achieve dual C(sp³)-H activation of the 8-methyl group and subsequent C7(sp²)-H activation. nih.gov

Synthesis of Tetrahydroquinolines

Reduction of the quinoline ring system leads to the formation of 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many pharmaceuticals. nih.gov This reduction can be accomplished through various methods, including catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). nih.gov Other methods include the use of phenylsilane (B129415) as a reducing agent for quinoline quaternary ammonium (B1175870) salts. researchgate.net Electrochemical methods have also been developed for the hydrogenation of quinolines. rsc.org The choice of reducing agent and reaction conditions can be crucial for achieving high yields and selectivity. nih.govorganic-chemistry.org For this compound, the carboxylic acid groups would need to be considered, as some reducing agents might also reduce them.

Functionalization of the Methyl Group at Position 2

The methyl group at the C2 position of the quinoline ring is particularly reactive due to its proximity to the ring nitrogen, enabling a range of important chemical transformations.

C(sp³)-H Activation and Enamine Tautomerism

The C(sp³)-H bonds of the 2-methyl group are activated by the adjacent nitrogen atom, facilitating their functionalization. researchgate.netacs.orgksu.edu.sa Under various catalytic conditions, this activation can lead to the formation of a reactive enamine tautomer (2-methylene-1,2-dihydroquinoline). researchgate.netrsc.org This tautomerism is a key mechanistic feature that enables the methyl group to act as a nucleophile. This strategy avoids the need for pre-functionalization and offers a direct route to building more complex molecules. nih.gov The enamine intermediate is central to several C-C bond-forming reactions. rsc.org

Direct Olefination via Knoevenagel Condensation

A prominent application of the activated 2-methyl group is its participation in Knoevenagel condensation reactions with aldehydes or ketones. purechemistry.orgwikipedia.org This reaction provides a direct and straightforward method for synthesizing 2-styrylquinolines. researchgate.net The process involves the nucleophilic addition of the active methylene (B1212753) group (from the enamine tautomer) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. purechemistry.orgwikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine, and can be carried out in solvents like acetic anhydride (B1165640). rsc.orgyoutube.com Kinetic studies have shown that the reaction proceeds through addition, esterification (of the alcohol intermediate), and elimination steps, with the initial addition being rate-determining in the presence of acetic acid. rsc.org The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Knoevenagel Condensation with 2-Methylquinolines

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 2-Methylquinoline (B7769805) | Benzaldehydes | Acetic anhydride, Acetic acid, 130°C | trans-β-(2-Quinolyl)styrenes | rsc.org |

| 2-Methylquinoline | Aromatic Aldehydes | Base (e.g., piperidine) | 2-Styrylquinolines | researchgate.net |

| Active Methylene Compound | Aldehyde/Ketone | Amine base | Substituted Olefin | youtube.com |

| Malonic Acid | Acrolein | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.org |

Carboxylic Acid Group Transformations and Derivatives Formation

The carboxylic acid moieties of this compound can be readily converted into a range of derivatives, such as esters, amides, and anhydrides, through standard synthetic methodologies. These transformations are crucial for modulating the compound's physicochemical properties and for creating intermediates for further synthetic elaborations.

The conversion of the carboxylic acid groups of this compound to their corresponding esters can be achieved through various esterification methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. nih.govthieme-connect.com The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. This process is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. chemguide.co.uk

For quinoline carboxylic acids that may be sensitive to strong acidic conditions or where the alcohol is too precious to be used in excess, alternative methods can be employed. For instance, the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can effectively convert carboxylic acids to their methyl esters under mild conditions. In a study on a related quinoline-2,4-dicarboxylic acid derivative, traditional methyl esterification using cesium salt and methyl iodide was unsuccessful; however, the use of TMS-diazomethane provided the desired methyl ester. nih.gov

The reverse reaction, the hydrolysis of the diester of this compound back to the parent dicarboxylic acid, can be accomplished under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification and is typically carried out by heating the ester in an aqueous solution containing a strong acid. chemguide.co.uk

Table 1: Common Methods for Esterification and Hydrolysis of Carboxylic Acids

| Transformation | Reagents and Conditions | Remarks |

| Esterification | ||

| Fischer-Speier | Alcohol (excess), Strong Acid (e.g., H₂SO₄, HCl), Heat | Reversible reaction; suitable for simple alcohols. nih.govthieme-connect.comchemguide.co.uk |

| Diazomethane/TMS-diazomethane | CH₂N₂ or (CH₃)₃SiCHN₂ in an inert solvent | Mild conditions; effective for sensitive substrates. nih.gov |

| Hydrolysis | ||

| Acid-Catalyzed | Excess H₂O, Strong Acid (e.g., HCl, H₂SO₄), Heat | Reversible reaction; the reverse of Fischer esterification. chemguide.co.uklibretexts.org |

| Base-Mediated (Saponification) | Aqueous Strong Base (e.g., NaOH, KOH), Heat | Irreversible reaction; forms the carboxylate salt. chemguide.co.uklibretexts.org |

| Lewis Acid Cleavage | BBr₃ in an inert solvent (e.g., CH₂Cl₂) | Useful for esters resistant to standard hydrolysis conditions. nih.gov |

The two adjacent carboxylic acid groups in this compound can undergo intramolecular dehydration to form a cyclic anhydride. This transformation is typically achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or by other methods that facilitate the removal of water.

The resulting 2-methylquinoline-3,4-dicarboxylic anhydride is a valuable intermediate for the synthesis of other derivatives, particularly amides and imides. The anhydride can react with primary or secondary amines in a nucleophilic acyl substitution reaction to yield the corresponding amic acid, which can then be cyclized upon heating to form the cyclic imide (a dicarboximide). This two-step process provides a versatile route to a variety of N-substituted quinoline-3,4-dicarboximides.

A notable application of this chemistry is the microwave-assisted synthesis of a library of quinoline-3,4-dicarboximides from 2-methylquinoline-3,4-dicarboxylic anhydride and a diverse set of primary amines. This method highlights the utility of the anhydride as a scaffold for combinatorial chemistry.

The direct formation of amides from this compound can also be achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid groups to facilitate nucleophilic attack by an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These methods are generally high-yielding and proceed under mild conditions, making them suitable for a wide range of amines.

Intramolecular Cyclization and Rearrangement Processes

The dicarboxamide and other derivatives of this compound can serve as precursors for intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic ring systems. For example, the diamide (B1670390) of this compound, upon treatment with a dehydrating agent, could potentially undergo a double cyclization to form a pyrazino[2,3-c]quinoline derivative.

More commonly, the cyclic imides (quinoline-3,4-dicarboximides) derived from 2-methylquinoline-3,4-dicarboxylic anhydride can be subjected to various chemical transformations. For instance, reduction of the imide functionality could lead to the corresponding hydroxylactams or the fully reduced pyrrolo[3,4-c]quinoline ring system.

While specific examples of rearrangement reactions starting directly from this compound are not extensively documented in the literature, the quinoline scaffold itself can participate in various molecular rearrangements under specific conditions. For instance, N-acylated-1,2-dihydroquinolines have been shown to undergo rearrangement to tertiary carbinols in the presence of organolithium compounds. nih.gov Although this example does not directly involve the title compound, it illustrates the potential for skeletal rearrangements within the quinoline ring system.

Furthermore, intramolecular cyclization has been observed during the bromination of other quinoline alkaloids, where the reaction of a side chain with a nucleophilic group on the quinoline core leads to the formation of new cyclic structures. nih.gov This suggests that derivatives of this compound bearing appropriate functional groups could potentially undergo similar intramolecular cyclization reactions to generate novel polycyclic compounds. A versatile method for the synthesis of isoquinoline (B145761) and β-carboline derivatives involves the intramolecular cyclodehydration of amides using trifluoromethanesulfonic anhydride and 2-chloropyridine, highlighting a potential pathway for the cyclization of amide derivatives of the title compound. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 2 Methylquinoline 3,4 Dicarboxylic Acid

X-ray Diffraction Analysis of Crystalline Forms

Specific single-crystal X-ray diffraction data for 2-Methylquinoline-3,4-dicarboxylic acid, including its crystal system, space group, and unit cell dimensions, are not reported in the reviewed scientific literature. While studies on related quinoline (B57606) carboxylic acids and metal-organic frameworks utilizing quinoline-dicarboxylate linkers exist, the crystallographic parameters for the title compound in its pure, unbound form have not been published. chempap.orggoogleapis.com

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Powder X-ray diffraction (PXRD) is commonly used to identify crystalline phases and assess the purity of bulk samples. Although numerous patents mention the use of PXRD to characterize the metal-organic frameworks synthesized from various ligands, including the potential use of this compound, a reference PXRD pattern for the pure compound itself is not provided. google.comgoogle.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. For this compound, characteristic absorption bands would be expected for the O-H stretching of the carboxylic acid groups, C=O stretching, C=C and C=N stretching of the quinoline ring, and C-H stretching and bending vibrations. However, a published FTIR spectrum with specific peak assignments for this compound could not be located.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | O-H stretch (Carboxylic acid) |

| Data not available | C-H stretch (Aromatic/Methyl) |

| Data not available | C=O stretch (Carboxylic acid) |

| Data not available | C=C / C=N stretch (Quinoline ring) |

| Data not available | O-H bend (Carboxylic acid) |

| Data not available | C-H bend (Aromatic/Methyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. A ¹H NMR spectrum of this compound would show distinct signals for the methyl protons, the aromatic protons on the quinoline ring, and the acidic protons of the two carboxyl groups. Despite its utility, specific chemical shift (δ), multiplicity, and coupling constant (J) data for this compound are not available in the surveyed literature. google.com

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| Data not available | Data not available | -CH₃ |

| Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | -COOH |

| Data not available | Data not available | -COOH |

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals would be expected for the methyl carbon, the two carboxylic acid carbons, and the carbons of the quinoline ring system. As with other spectroscopic data for this compound, specific chemical shifts from published sources could not be identified. google.comgoogle.com

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | -CH₃ |

| Data not available | Quinoline Carbons |

| Data not available | -COOH |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and can provide significant structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a compound's elemental formula. For this compound (C₁₂H₉NO₄), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. mdpi.com This capability is crucial for confirming the identity of a newly synthesized compound or an isolated natural product. mdpi.com

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) would be measured with high precision. For instance, anion exchange chromatography coupled to high-resolution mass spectrometry (AIC-HR-MS) can serve as a reference method for the analysis of complex carboxylic acids. nih.govnih.gov The fragmentation patterns observed in HRMS/MS experiments, where specific ions are selected and fragmented, would offer further structural confirmation. Expected fragmentation of the [M-H]⁻ ion of this compound would involve sequential losses of CO₂ (44 Da) and H₂O (18 Da) from the two carboxylic acid groups, a common pathway for dicarboxylic acids. researchgate.net Further fragmentation would break down the stable quinoline ring system.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Exact Mass | Ion Type | Calculated m/z |

| C₁₂H₉NO₄ | 231.0532 | [M+H]⁺ | 232.0604 |

| [M-H]⁻ | 230.0459 | ||

| [M+Na]⁺ | 254.0420 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and high polarity of dicarboxylic acids, direct analysis by GC-MS is challenging. nih.govcolostate.edu These compounds must first be converted into more volatile derivatives. colostate.edu

Common derivatization procedures include esterification (e.g., with BF₃/butanol) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). nih.govresearchgate.net Silylation is often preferred for analyzing low quantities of dicarboxylic acids as it can offer lower detection limits and high reproducibility. nih.govresearchgate.net Once derivatized, the compound can be separated on a GC column and analyzed by the mass spectrometer. nih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and fragment ions resulting from the cleavage of the ester or silyl (B83357) groups and the breakdown of the quinoline core. nih.govchalmers.se

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Resulting Derivative | Key Advantage |

| Esterification | Methanol/BF₃ or HCl | Methyl Ester | Forms stable derivatives for good GC analysis. nih.govgcms.cz |

| Silylation | BSTFA or TMSDMC | Trimethylsilyl (TMS) Ester | Increases volatility for compounds with active hydrogens. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar and thermally sensitive compounds like this compound, as it often does not require derivatization. nih.govmdpi.com The compound can be separated from a mixture using a reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) column and then detected by the mass spectrometer. mdpi.comchromatographyonline.com

Tandem mass spectrometry (LC-MS/MS) enhances specificity and sensitivity, making it a powerful tool for quantitative analysis. nih.gov In this technique, the molecular ion is selected and fragmented to produce characteristic product ions, which are then monitored. nih.gov While direct analysis is possible, derivatization can still be employed to improve chromatographic retention on RP columns and enhance ionization efficiency. mdpi.comnih.govnih.govresearchgate.net Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or 2-hydrazinoquinoline (B107646) (HQ) can be used to derivatize the carboxylic acid groups, leading to improved detection limits. nih.govnih.govmdpi.com

Table 3: Comparison of MS Techniques for this compound Analysis

| Technique | Derivatization | Typical Application | Strengths |

| HRMS | Not required | Formula determination | High mass accuracy. mdpi.com |

| GC-MS | Required (Esterification/Silylation) | Analysis of volatile mixtures | High separation efficiency for volatile compounds. nih.gov |

| LC-MS | Optional | Analysis of polar, non-volatile compounds | High applicability to polar molecules, direct analysis possible. nih.govchromatographyonline.com |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic absorption bands in the UV region. nih.gov These absorptions are typically due to π → π* transitions within the aromatic system. nih.gov

For quinoline derivatives, multiple absorption bands are expected. The spectrum is influenced by the nature and position of substituents on the quinoline ring. The presence of the methyl group (-CH₃) and two carboxylic acid (-COOH) groups on the this compound molecule will cause shifts in the absorption maxima (λmax) compared to the unsubstituted quinoline core. The carboxylic acid groups, acting as chromophores, and the methyl group, an auxochrome, will likely result in a bathochromic (red) shift of the π → π* transition bands. nih.gov The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also possible but are typically much weaker in intensity. nih.gov Spectroscopic studies on similar quinoline carboxylic acids confirm these general features. researchgate.net

Table 4: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore | Expected Transition Type | Approximate Wavelength Region |

| Quinoline Ring | π → π | 220-350 nm nih.govresearchgate.net |

| Carboxylic Acid | n → π | >200 nm |

Other Characterization Methods

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. wikipedia.org It is a primary method for verifying the empirical formula of a synthesized substance. davidson.edu The analysis is typically performed using a CHNS analyzer, which involves the combustion of a small, precisely weighed sample. elementar.com The resulting gaseous products (CO₂, H₂O, N₂) are separated and quantified to determine the percentage composition of carbon, hydrogen, and nitrogen. elementar.com The oxygen content is usually determined by difference.

For this compound (C₁₂H₉NO₄), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimental values obtained from the analysis of a pure sample should agree closely with these theoretical percentages, typically within a margin of ±0.4%.

Table 5: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 62.36% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.93% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.06% |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.69% |

| Total | 231.207 | 100.00% |

Electronic Spectroscopy and Magnetic Susceptibility Measurements

Electronic spectroscopy, primarily UV-Visible spectroscopy, is a fundamental technique used to probe the electronic structure of metal complexes. The absorption of ultraviolet and visible light by a molecule corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For complexes of transition metals, the electronic spectra provide valuable information about the d-orbital splitting, which is influenced by the geometry of the complex and the nature of the metal-ligand bonds.

In a hypothetical scenario for metal complexes of this compound, one would expect to observe two main types of electronic transitions:

Intra-ligand transitions: These transitions occur within the this compound ligand itself. They are typically observed in the UV region at high energies and correspond to π → π* and n → π* transitions within the aromatic quinoline ring and the carboxylic acid functional groups. These bands are often intense.

d-d transitions: These transitions involve the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital on the central metal ion. These bands are typically found in the visible region of the spectrum and are characteristically weak due to being Laporte-forbidden. The position and number of these bands are highly dependent on the metal ion, its oxidation state, and the coordination geometry (e.g., octahedral, tetrahedral). For instance, an octahedral Co(II) complex would be expected to show different d-d transitions than a tetrahedral one.

Charge-transfer (CT) transitions: These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. They are usually much more intense than d-d transitions.

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which is crucial for determining the electron configuration and the spin state (high-spin or low-spin) of the central metal ion. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is typically reported in Bohr Magnetons (B.M.).

For a series of hypothetical first-row transition metal complexes with this compound, the expected magnetic moments would help in deducing their geometry. For example, an octahedral Ni(II) complex (d⁸) would typically exhibit a magnetic moment in the range of 2.9–3.4 B.M., corresponding to two unpaired electrons. In contrast, a square planar Ni(II) complex is diamagnetic (μ_eff = 0 B.M.).

Hypothetical Data for Electronic Spectra and Magnetic Susceptibility

| Hypothetical Complex Formula | Color | Electronic Spectral Bands (nm) (Assignment) | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |

| [Co(L)(H₂O)₄] | Pink | ~500 (⁴T₁g → ⁴T₁g(P)), ~600 (⁴T₁g → ⁴A₂g) | ~4.8 - 5.2 | Octahedral |

| [Ni(L)(H₂O)₄] | Green | ~400 (³A₂g → ³T₁g(P)), ~650 (³A₂g → ³T₁g(F)) | ~2.9 - 3.4 | Octahedral |

| [Cu(L)(H₂O)₄] | Blue | ~700 (²Eg → ²T₂g) | ~1.9 - 2.2 | Distorted Octahedral |

| [Zn(L)(H₂O)₄] | Colorless | No d-d bands observed | Diamagnetic | Tetrahedral/Octahedral |

Note: 'L' represents the dianion of this compound. This table is for illustrative purposes only and is not based on experimental results.

Molar Conductance Measurements

Molar conductance (Λ_M) measurements are performed to determine whether a metal complex behaves as an electrolyte in a given solvent. The conductivity of a solution of the complex is measured, and the molar conductance is calculated. The resulting value is then compared with established ranges for non-electrolytes, 1:1, 1:2, 2:1, etc., electrolytes in that specific solvent. This information is vital for formulating the structure of a complex, as it helps to distinguish between coordinated and counter-ions.

For example, if a metal complex is dissolved in a solvent like Dimethylformamide (DMF), and its molar conductance value is very low (e.g., < 50 Ω⁻¹ cm² mol⁻¹), it is considered a non-electrolyte, which implies that all the ions are part of the coordination sphere. If the value falls in the range of 65-90 Ω⁻¹ cm² mol⁻¹, it is likely a 1:1 electrolyte, indicating that the complex dissociates into two ions in solution.

Hypothetical Molar Conductance Data in DMF Solution

| Hypothetical Complex Formula | Molar Conductance (Λ_M) (Ω⁻¹ cm² mol⁻¹) | Nature of Electrolyte |

| [Co(L)(H₂O)₄] | 15 | Non-electrolyte |

| [Ni(L)(H₂O)₄] | 18 | Non-electrolyte |

| Na[Cu(L)(Cl)] | 75 | 1:1 electrolyte |

| [Zn(L)(NH₃)₂] | 20 | Non-electrolyte |

Note: 'L' represents the dianion of this compound. This table is for illustrative purposes only and is not based on experimental results.

Theoretical and Computational Chemistry Investigations of 2 Methylquinoline 3,4 Dicarboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in exploring the geometric and electronic properties of molecules like 2-Methylquinoline-3,4-dicarboxylic acid. These methods allow for the detailed analysis of the molecule's stability, reactivity, and potential applications in various chemical fields.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. rsc.orgnih.gov It is employed to determine a compound's stability, perform structural calculations, understand reaction mechanisms, and evaluate optical and electronic properties. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry to its lowest energy state. ijastems.orgresearchgate.net

This optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, studies on related quinoline (B57606) derivatives have used DFT to confirm molecular structures and understand the influence of different substituents on the quinoline core. mdpi.comrsc.org The optimized geometry is the foundation for all other subsequent computational analyses, such as frequency calculations, which confirm that the structure is a true energy minimum.

Illustrative Data: Optimized Geometrical Parameters Note: The following table is an illustrative example of the kind of data obtained from DFT calculations and does not represent experimentally validated or published data for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.415 |

| C3-C4 | 1.420 | |

| C2-CH3 | 1.510 | |

| Bond Angle (°) | N1-C2-C3 | 121.5 |

| C2-C3-C4 | 119.8 | |

| Dihedral Angle (°) | N1-C2-C3-C(OOH) | 5.5 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. nih.govrsc.org This method is essential for predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the electronic transition energies and corresponding oscillator strengths. rsc.org For this compound, TD-DFT analysis would reveal the nature of its electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other frontier orbitals. rsc.orgresearchgate.net

In studies of similar quinoline derivatives, TD-DFT calculations have been successfully used to predict absorption spectra and understand the electronic transitions responsible for their photophysical properties. nih.govrsc.org These calculations provide insight into how structural modifications can tune the optical properties of the molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. arabjchem.orgrsc.org The MEP surface is plotted over the molecule's electron density, with different colors representing different potential values. Red regions, indicating negative potential, are susceptible to electrophilic attack, while blue regions, with positive potential, are favorable for nucleophilic attack. rsc.org

For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the carboxylic acid groups and the nitrogen atom of the quinoline ring as regions of high negative potential. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding, and understanding the molecule's biological activity and reactivity patterns. arabjchem.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. ijastems.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. rsc.org

In the context of this compound, NBO analysis would elucidate the intramolecular charge transfer from lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic system. This analysis helps explain the stability of the molecule arising from these delocalization effects. Studies on other quinoline derivatives have used NBO to analyze hyperconjugative interactions and charge delocalization, providing deep insights into their electronic structures. ijastems.orgarabjchem.org

Illustrative Data: NBO Analysis Note: The following table is an illustrative example of the kind of data obtained from NBO analysis and does not represent published data for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-C3) | 25.5 | Intramolecular Charge Transfer |

| LP(2) O(carboxyl) | σ(C3-C(carboxyl)) | 18.2 | Hyperconjugation |

| π(C5-C6) | π(C7-C8) | 20.1 | π-π Interaction |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's electronic properties and chemical reactivity. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. rsc.orgresearchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and prone to electronic transitions. rsc.org For this compound, calculating the HOMO-LUMO gap would provide insights into its charge transfer characteristics and electronic behavior. Computational studies on various quinoline derivatives have shown that the distribution of HOMO and LUMO orbitals and their energy gap are key to understanding their electronic effects. rsc.orgresearchgate.net

Illustrative Data: Frontier Molecular Orbital Energies Note: The following table is an illustrative example of the kind of data obtained from FMO analysis and does not represent published data for this compound.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.58 |

| E(LUMO) | -2.45 |

| Energy Gap (ΔE) | 4.13 |

Nonlinear optical (NLO) materials are of great interest due to their potential applications in modern technologies like telecommunications, optical switching, and data storage. nasc.ac.inyoutube.com Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. mdpi.com

Quinoline derivatives are known to be good candidates for NLO applications due to their electron-deficient nature and potential for intramolecular charge transfer, especially when functionalized with electron-donating and electron-accepting groups. mdpi.comnih.gov A computational study of this compound would involve calculating its hyperpolarizability to assess its potential as an NLO material. The presence of the quinoline ring (acceptor) and the carboxylic acid groups could facilitate charge transfer, potentially leading to significant NLO response. nasc.ac.in

Molecular Interactions and Binding Affinity Studies

Computational methods are instrumental in understanding how "this compound" might interact with other molecules, particularly biological receptors. These studies can predict the strength and nature of these interactions, guiding the design of new therapeutic agents or functional materials.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "this compound," this could involve simulating its interaction with the active site of a protein.

Although specific docking studies on "this compound" are not prominent in the literature, research on related quinoline carboxylic acids highlights the potential of this class of compounds. For instance, various 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives have been evaluated in silico for their antimalarial, antitubercular, and anticancer properties. google.com In such studies, a common approach is to dock the ligands against specific protein targets. For example, docking scores for some quinoline derivatives against a malarial protein (PDB ID: 1CET), a tuberculosis protein (PDB ID: 2X22), and a cancer-related protein (PDB ID: 1S63) have shown promising binding energies, often indicating strong interactions. google.com These interactions are typically stabilized by hydrogen bonds and hydrophobic interactions.

A hypothetical docking study of "this compound" would likely show its carboxyl groups forming key hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in a receptor's binding site. The quinoline core would likely engage in π-π stacking or hydrophobic interactions. The binding energy, calculated by a scoring function, would provide a quantitative measure of the binding affinity.

Table 1: Representative Molecular Docking Data for Analogous Quinoline Carboxylic Acid Derivatives

| Compound Class | Target Protein (PDB ID) | Biological Activity | Representative Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) |

| 2-Aryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | Antimalarial | -8.3 | Asp32, Tyr120 |

| 2-Aryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | Antituberculosis | -8.4 | Ser104, Gly106 |

| 2-Aryl-quinoline-4-carboxylic acids | Cancer Protein (1S63) | Anticancer | -8.6 | Arg82, Leu145 |

Note: This table is illustrative and based on findings for analogous compounds, not "this compound" itself.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in molecular systems. This analysis is based on the electron density and its derivatives.

For "this compound," an NCI analysis would reveal the regions of the molecule involved in stabilizing interactions. The results are typically plotted as surfaces, where the color indicates the type and strength of the interaction. For example, blue surfaces would indicate strong, attractive interactions like hydrogen bonds between the carboxylic acid groups and a receptor. Green surfaces would represent weaker van der Waals interactions involving the quinoline ring, and red surfaces would indicate steric clashes. This level of detail is crucial for understanding the subtleties of molecular recognition.

Quantum Theory of Atoms-in-Molecules (QTAIM) Studies

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. google.comgoogle.comgoogle.com This method can be used to quantify the strength and nature of chemical bonds and noncovalent interactions.

In a QTAIM study of "this compound" interacting with a biological target, the analysis would focus on bond critical points (BCPs) between the two molecules. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. A high ρ and a negative ∇²ρ would indicate a covalent bond, while lower ρ and positive ∇²ρ values are characteristic of noncovalent interactions like hydrogen bonds. google.com This allows for a quantitative assessment of the bonds predicted by molecular docking and visualized by NCI analysis.

Thermodynamic and Mechanistic Computational Insights

Computational chemistry also offers powerful tools to investigate the stability of different molecular arrangements and the pathways of chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), can be employed to elucidate the mechanisms of chemical reactions. This involves calculating the energies of reactants, transition states, and products to map out the entire reaction pathway.

The synthesis of quinoline-3,4-dicarboxylic acid derivatives can be complex. ethernet.edu.etscribd.comresearchgate.net For example, the synthesis of pyrrolo[3,4-c]quinolin-1,3-diones, which are potent caspase-3 inhibitors, utilizes a quinoline-3,4-dicarboxylic acid intermediate. researchgate.net A computational study of the synthesis of "this compound" could explore different reaction pathways, identify the rate-determining steps, and explain the observed regioselectivity. Such insights are invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

Conformational Analysis and Stability Predictions

"this compound" has rotatable bonds, primarily associated with the carboxylic acid groups. Conformational analysis involves systematically exploring the different spatial arrangements (conformers) of the molecule and calculating their relative energies.

The orientation of the two carboxylic acid groups relative to each other and to the quinoline ring can significantly impact the molecule's ability to bind to a receptor or to self-assemble. Computational methods can predict the most stable conformers in different environments (e.g., in vacuum, in a solvent). This information is critical, as limiting the conformational freedom of a molecule can sometimes enhance its biological activity by reducing the entropic penalty upon binding.

Coordination Chemistry and Supramolecular Assembly of 2 Methylquinoline 3,4 Dicarboxylic Acid

Ligand Properties of 2-Methylquinoline-3,4-dicarboxylic acid

This compound is an N-heterocyclic polycarboxylic acid that possesses multiple coordination sites, making it an excellent candidate for the formation of metal complexes. nih.gov The key features contributing to its ligand properties are the nitrogen atom of the quinoline (B57606) ring and the two oxygen atoms of each of the two carboxylate groups located at the 3 and 4 positions.

The presence of both a nitrogen donor atom within the aromatic ring system and oxygen donor atoms on the flexible carboxylate groups allows this molecule to act as a multidentate ligand. It can coordinate to metal ions in various ways, including monodentate, bidentate (chelating or bridging), and polydentate fashions. The rigid quinoline backbone provides a well-defined spatial arrangement for the coordinating groups, influencing the geometry and dimensionality of the resulting metal-organic frameworks. The methyl group at the 2-position can also introduce steric effects that influence the coordination environment around the metal center.

Metal Complex Formation and Characterization

The rich coordination chemistry of quinoline-dicarboxylic acids allows for the synthesis of a wide array of metal complexes with diverse structures and properties.

Synthesis of Quinoline-Dicarboxylic Acid Metal Complexes (e.g., Cu(II), Co(II), Cd(II) complexes)

Metal complexes of quinoline-dicarboxylic acids are typically synthesized through hydrothermal or solvothermal methods. nih.govnih.gov In a general procedure, the this compound ligand and a salt of the desired metal, such as copper(II), cobalt(II), or cadmium(II), are dissolved in a suitable solvent or a mixture of solvents (e.g., water, ethanol (B145695), DMF). nih.govnih.govjchemlett.com The solution is then sealed in a reactor and heated for a period of time, allowing for the slow crystallization of the coordination polymer. nih.govnih.gov

The molar ratio of the ligand to the metal salt can be varied to influence the stoichiometry and structure of the final product. mdpi.com Other factors, such as the reaction temperature, pH, and the presence of auxiliary ligands, can also play a crucial role in directing the self-assembly process and determining the final architecture of the metal complex. nih.govrsc.org

Table 1: Representative Synthesis Conditions for Metal-Quinoline Carboxylate Complexes

| Metal Ion | Ligand | Synthesis Method | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Nd(III) | Quinoline-2,4-dicarboxylic acid | Hydrothermal | Water | 100-150 °C | 3D Coordination Polymer nih.gov |

| Cu(II) | Imine quinoline ligand | Reflux | Ethanol | 60-70 °C | Nanocrystalline Complex nih.gov |

| Co(II), Ni(II), Cu(II) | Schiff base and 8-hydroxyquinoline | Stirring/Reflux | Ethanol | Room/Reflux Temp. | Mixed Ligand Complex jchemlett.com |

This table presents generalized conditions based on related systems and is for illustrative purposes.

Spectroscopic and Structural Elucidation of Coordination Compounds

A combination of spectroscopic and structural techniques is employed to fully characterize the resulting metal complexes.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The characteristic stretching frequencies of the carboxylic acid groups (C=O and O-H) in the free ligand are compared to those in the metal complex. A shift in these frequencies, particularly the disappearance of the O-H band and the splitting of the carboxylate C=O band into asymmetric and symmetric vibrations, indicates the deprotonation and coordination of the carboxylate groups to the metal center. ajol.infobhu.ac.in

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the coordination environment of the metal ion. The d-d transitions of the metal ions and the ligand-to-metal charge transfer (LMCT) bands can be observed, giving insights into the geometry of the complex. nih.govbhu.ac.in

NMR Spectroscopy: For diamagnetic complexes (like those of Cd(II) or Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. ajol.inforesearchgate.net Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding sites.

Powder X-ray Diffraction (pXRD): This technique is used to confirm the phase purity of the bulk synthesized material and can be compared with the pattern simulated from single-crystal X-ray data. nih.gov

Coordination Modes of Carboxylate and Quinoline Nitrogen

Based on studies of similar quinoline-dicarboxylic acid ligands, the carboxylate groups of this compound can adopt several coordination modes. nih.gov These include:

Monodentate: One oxygen atom from the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of a carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two metal centers.

The quinoline nitrogen typically acts as a monodentate donor, coordinating to a single metal ion. ajol.info The combination of these coordination modes allows the ligand to link multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the steric hindrance imposed by the methyl group. nih.gov

Supramolecular Architectures and Noncovalent Interactions

Beyond the coordination bonds that form the primary structure of the metal complexes, noncovalent interactions play a crucial role in organizing the molecules into well-defined supramolecular architectures.

Hydrogen Bonding Networks in Crystalline Adducts

In the solid state, the crystalline adducts of this compound, both in its free form and in its metal complexes, are often stabilized by extensive hydrogen bonding networks. The carboxylic acid groups are potent hydrogen bond donors and acceptors.

In co-crystals, the carboxylic acid can form strong O-H···N hydrogen bonds with the nitrogen atom of the quinoline ring of an adjacent molecule. nih.gov Additionally, O-H···O hydrogen bonds can form between the carboxylic acid groups of neighboring molecules, often leading to the formation of centrosymmetric dimeric units. nih.gov

Weak C-H···O hydrogen bonds, involving the aromatic C-H groups and the carboxylate oxygen atoms, also contribute to the stability of the crystal packing, linking the primary structural motifs into higher-dimensional networks such as chains, ribbons, or layers. nih.govnih.gov Furthermore, π-π stacking interactions between the aromatic quinoline rings can be observed, further stabilizing the supramolecular assembly. nih.govnih.gov The interplay of these various noncovalent interactions dictates the final crystal structure and can influence the material's properties.

π-π Stacking Interactions in Supramolecular Frameworks

π-π stacking interactions are a class of non-covalent interactions that are crucial in the field of supramolecular chemistry, influencing the assembly of molecules into well-ordered, stable structures. nih.govnih.gov These forces, while weaker than covalent bonds, are significant in stabilizing the crystal packing of aromatic compounds and play a non-negligible role in the formation of porous supramolecular frameworks. nih.govnih.gov The quinoline ring system within this compound makes it a prime candidate for participating in these interactions.

In the solid state, aromatic rings like quinoline can stack in several conformations, including face-to-face, offset-stacked, and T-shaped (edge-to-face). nih.gov Quantum calculations often indicate a preference for T-shaped and offset-stacked arrangements to minimize electron repulsion. nih.gov The specific geometry and strength of these interactions are dictated by the electronic nature of the aromatic system and the substituents present.

Table 1: Examples of π-π Stacking Parameters in Related Heterocyclic Compounds

| Interacting Molecules/Rings | Centroid-Centroid Distance (Å) | Interaction Type/Observation | Reference |

|---|---|---|---|

| 4-Methylquinoline - 4-Methylquinoline | 3.7318 (7) | Dimer formation via π-π interactions | nih.gov |

| 4-Methylquinoline - 4-Methylquinoline | 3.5955 (7) | Dimer formation via π-π interactions | nih.gov |

| 4-Chlorobenzoic Acid - 4-Chlorobenzoic Acid | 3.76 | π-stacking interaction in layered assembly | mdpi.com |